3-Fluoro-5-iodoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPMXLKKDKDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374583 | |
| Record name | 3-fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660-49-1 | |
| Record name | 3-fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-5-iodoaniline: A Comprehensive Technical Guide for Researchers
CAS Number: 660-49-1
This technical guide provides an in-depth overview of 3-Fluoro-5-iodoaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, spectral data, and applications.
Core Chemical and Physical Properties
This compound is a clear, colorless to yellow or orange liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 660-49-1 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1][2][3] |
| Molecular Weight | 237.02 g/mol | |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Purity | ≥95.0% (GC) | [1] |
| Refractive Index (@ 20°C) | 1.6400-1.6460 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are the Sandmeyer reaction starting from 3-fluoroaniline and the electrophilic iodination of 3-fluoroaniline.
Experimental Protocol 1: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate.[4][5]
Workflow for Sandmeyer Reaction:
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Methodology:
-
Diazotization: 3-Fluoroaniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (KI) (1.2 eq) in water is then added slowly to the cold diazonium salt solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Experimental Protocol 2: Electrophilic Iodination
Direct electrophilic iodination of 3-fluoroaniline offers an alternative route.[6][7] The fluorine and amino groups direct the incoming electrophile to specific positions on the aromatic ring.
Workflow for Electrophilic Iodination:
Caption: General workflow for the electrophilic iodination of 3-fluoroaniline.
Detailed Methodology:
-
Reaction Setup: 3-Fluoroaniline (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.
-
An iodinating agent is prepared. A common system involves molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate the electrophilic iodine species ("I+").[7][8]
-
The iodinating agent is added portion-wise to the solution of 3-fluoroaniline at a controlled temperature.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound. While specific, high-resolution spectra are proprietary to various suppliers and research institutions, typical spectral data are summarized below.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity and Coupling Constants (J) |
| ¹H NMR | Aromatic Protons: 6.5 - 7.5 | Complex multiplets due to H-H and H-F coupling. |
| Amine Protons (NH₂): 3.5 - 4.5 | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Aromatic Carbons: 90 - 165 | C-I: ~90-100 ppm, C-F: ~160-165 ppm (with large ¹JCF coupling), C-NH₂: ~145-150 ppm, Other aromatic C-H: ~105-130 ppm. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (symmetric and asymmetric) of the primary amine. |
| 3000-3100 | Aromatic C-H stretching. |
| 1600-1620 | N-H bending (scissoring) of the primary amine. |
| 1450-1550 | Aromatic C=C stretching. |
| 1200-1300 | C-N stretching of the aromatic amine. |
| 1000-1100 | C-F stretching. |
| 500-600 | C-I stretching. |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 237. The fragmentation pattern is expected to involve the loss of iodine and other characteristic fragments of substituted anilines.[10]
| m/z | Assignment |
| 237 | [M]⁺ (Molecular Ion) |
| 110 | [M - I]⁺ |
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy. The presence of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—provides multiple points for chemical modification and diversification.
Role in Kinase Inhibitor Synthesis
The aniline moiety can act as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl and heteroaryl groups to explore the solvent-exposed regions of the ATP-binding pocket.[11] The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidate.
General Workflow for Kinase Inhibitor Synthesis:
Caption: A generalized workflow for the synthesis of kinase inhibitors using this compound.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility as a scaffold in the development of inhibitors for pathways like the RAS-RAF-MEK-ERK cascade is well-established for structurally related compounds.[11]
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive starting point for researchers working with this compound. Further investigation into its specific biological activities and applications is an active area of research with the potential to yield novel therapeutic agents.
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. H34457.06 [thermofisher.com]
- 3. labcompare.com [labcompare.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound(660-49-1) 1H NMR spectrum [chemicalbook.com]
- 10. PubChemLite - this compound (C6H5FIN) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
3-Fluoro-5-iodoaniline molecular structure and weight
An in-depth analysis of 3-Fluoro-5-iodoaniline reveals a substituted aromatic amine with significant applications in chemical synthesis and drug discovery. This technical guide provides a concise overview of its fundamental molecular properties.
Molecular Data Summary
The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₆H₅FIN | [1][2][3] |
| Molecular Weight | 237.01 g/mol | [4][5] |
| Monoisotopic Mass | 236.94507 Da | [2] |
| CAS Number | 660-49-1 | [1][4][6] |
Molecular Structure
The structure of this compound consists of a central benzene ring. An amino group (-NH₂) is attached at position 1, a fluorine atom at position 3, and an iodine atom at position 5. This specific arrangement of substituents influences the molecule's reactivity and potential for forming intermolecular interactions. The IUPAC name for this compound is this compound[3].
Caption: Molecular structure of this compound.
This document provides a summary of publicly available data. For experimental protocols and in-depth signaling pathway analysis, further literature research is recommended.
References
- 1. labsolu.ca [labsolu.ca]
- 2. PubChemLite - this compound (C6H5FIN) [pubchemlite.lcsb.uni.lu]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 660-49-1|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
An In-depth Guide to the Synthesis and Characterization of 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-iodoaniline, a key building block in the development of novel pharmaceutical compounds. This document details a robust synthetic protocol and presents a thorough analysis of the compound's spectroscopic and physical properties.
Introduction
This compound is a substituted aniline derivative that incorporates both fluorine and iodine atoms. This unique combination of halogens makes it a valuable intermediate in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide outlines a common and effective method for its preparation and provides detailed characterization data to ensure its identity and purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the readily available 3-fluoroaniline. The process involves two key steps: diazotization of the primary amine followed by iodination.
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-Fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Characterization of this compound
Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Clear colorless to yellow or orange liquid |
| CAS Number | 660-49-1 |
| Refractive Index (20°C) | 1.6400-1.6460 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.0 | t | ~1.5 | H-6 |
| ~6.8 | ddd | ~8.5, 2.0, 1.5 | H-4 |
| ~6.7 | ddd | ~10.0, 2.0, 1.5 | H-2 |
| ~3.8 | br s | - | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF = 245 Hz) | C-3 |
| ~149 (d, ³JCF = 10 Hz) | C-1 |
| ~130 (d, ⁴JCF = 3 Hz) | C-6 |
| ~120 (d, ²JCF = 22 Hz) | C-4 |
| ~105 (d, ²JCF = 25 Hz) | C-2 |
| ~94 (d, ⁴JCF = 3 Hz) | C-5 |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm |
| ~ -110 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending (amine) |
| 1500 - 1400 | Aromatic C=C stretching |
| 1300 - 1200 | C-N stretching |
| 1150 - 1050 | C-F stretching |
| 800 - 600 | C-I stretching |
MS (Mass Spectrometry)
| m/z | Assignment |
| 237 | [M]⁺ (Molecular Ion) |
| 110 | [M - I]⁺ |
Experimental Workflow Visualization
Caption: Flowchart of the experimental procedure.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described Sandmeyer reaction protocol is a reliable method for obtaining this valuable building block. The comprehensive characterization data presented herein will serve as a crucial reference for researchers to verify the identity and purity of their synthesized material, facilitating its application in drug discovery and development.
Spectroscopic Profile of 3-Fluoro-5-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-5-iodoaniline, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments, respectively.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.8 - 7.2 | Multiplet | Aromatic Protons (3H) |
| ~3.8 | Broad Singlet | -NH₂ Protons (2H) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF) | C-F |
| ~148 | C-NH₂ |
| ~130 | C-I |
| ~125 | Aromatic CH |
| ~115 | Aromatic CH |
| ~105 | Aromatic CH |
Note: The carbon attached to fluorine appears as a doublet due to C-F coupling.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3500 | N-H Stretch (asymmetric and symmetric) |
| 3000 - 3100 | Aromatic C-H Stretch |
| 1600 - 1620 | N-H Bend |
| 1450 - 1580 | Aromatic C=C Stretch |
| 1200 - 1300 | C-N Stretch |
| 1000 - 1100 | C-F Stretch |
| 600 - 800 | C-I Stretch |
Experimental Protocol for IR Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: The spectrum was acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum was subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Mass Spectrometric Data
The mass spectrum of this compound confirms its molecular weight and provides information about its fragmentation pattern.
| m/z | Assignment |
| 237 | [M]⁺ (Molecular Ion) |
| 110 | [M - I]⁺ |
| 83 | [M - I - HCN]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
Sample Introduction: The sample was introduced via a direct insertion probe.
Data Acquisition: The mass spectrum was acquired in the positive ion mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
A Technical Guide to 3-Fluoro-5-iodoaniline for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Kinase Inhibitor Synthesis
This technical guide provides a comprehensive overview of 3-Fluoro-5-iodoaniline, a crucial chemical intermediate for researchers, scientists, and drug development professionals. This document details its commercial availability, physicochemical properties, and its significant role as a versatile building block in the synthesis of targeted kinase inhibitors, particularly those aimed at the RAS-RAF-MEK-ERK signaling pathway.
Commercial Availability
This compound is readily available from a range of commercial chemical suppliers. The following table summarizes the offerings from several key distributors, providing researchers with the necessary information to source this compound for their specific needs.
| Supplier | Product Number | Purity | Available Quantities |
| Thermo Fisher Scientific (Alfa Aesar) | H34457 | 96% | 1g, 5g |
| BLD Pharm | 660-49-1 | ≥95.0% (GC) | 1g, 5g, 25g |
| Chemlyte Solutions | 660-49-1 | 99.0% | Grams, Kilograms |
| BoroPharm Inc. | Not specified | 98% | 1g |
| BOC Sciences | 660-49-1 | Not specified | Inquiry for details |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables provide key physicochemical data and an overview of its spectroscopic characteristics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 660-49-1 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Clear colorless to yellow to orange liquid | |
| Refractive Index (@ 20°C) | 1.6400-1.6460 | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Spectroscopic Data
Detailed spectroscopic data is critical for reaction monitoring and structural confirmation. While raw spectral data is proprietary to suppliers, the following represents typical expected values.
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to fluorine and iodine substitution. The amine protons will appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will show distinct signals for each of the six aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F). |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching will be present. Aromatic C-H and C=C stretching bands will also be observed. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 237. Characteristic fragmentation patterns include the loss of iodine and subsequent fragmentation of the aniline ring. |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of iodoanilines involves the direct iodination of the corresponding aniline.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
General Protocol (Adapted from the synthesis of p-iodoaniline):
-
Reaction Setup: In a reaction vessel, dissolve 3-fluoroaniline and sodium bicarbonate in water. Cool the mixture in an ice bath.
-
Iodination: While stirring vigorously, add powdered iodine portion-wise to the cooled solution. Maintain the temperature below 15°C.
-
Reaction Monitoring: Continue stirring for 30-60 minutes after the final addition of iodine. The disappearance of the iodine color indicates the reaction is nearing completion.
-
Workup: Collect the crude product by filtration. Wash the solid with cold water and dry it.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Coupling
This compound is a valuable building block for creating kinase inhibitors that target the RAS-RAF-MEK-ERK signaling pathway. The iodine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups.
Caption: Suzuki-Miyaura coupling workflow.
General Protocol:
-
Reaction Setup: In a reaction flask, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent and Degassing: Add a suitable solvent (e.g., a mixture of toluene, ethanol, and water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Application in Kinase Inhibitor Synthesis: Buchwald-Hartwig Amination
The aniline moiety of this compound can be further functionalized using the Buchwald-Hartwig amination to introduce additional diversity into the kinase inhibitor scaffold.
Caption: Buchwald-Hartwig amination workflow.
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl iodide starting material, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography.
Role in Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Mutations in this pathway are frequently observed in various cancers, leading to uncontrolled cell growth. This compound serves as a key starting material for the synthesis of inhibitors that can target kinases within this cascade, such as BRAF and MEK. The fluorine atom can enhance the binding affinity and metabolic stability of the final inhibitor, while the iodo group provides a reactive handle for introducing molecular diversity to optimize potency and selectivity.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific applications, researchers should consult the detailed product information from their chosen supplier and relevant scientific literature.
References
Safety and handling of 3-Fluoro-5-iodoaniline
An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is compiled from available safety data for this compound and structurally related compounds. All laboratory work should be conducted in accordance with institutional safety policies and a comprehensive, substance-specific risk assessment.
Introduction
This compound (CAS No. 660-49-1) is a halogenated aniline derivative increasingly utilized as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring both fluorine and iodine atoms, offers versatile reactivity for various coupling reactions and further functionalization. This guide provides a comprehensive overview of the safety, handling, emergency procedures, and relevant experimental protocols for this compound to ensure its safe and effective use in a laboratory setting.
Physicochemical and Toxicological Properties
The following tables summarize the known and predicted physicochemical and toxicological properties of this compound and its structural analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 660-49-1 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [2] |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Refractive Index (@ 20°C) | 1.6400-1.6460 | [1] |
| Purity (Assay by GC) | ≥95.0% | [1] |
| Storage Condition | Under inert gas (nitrogen or Argon) | [3] |
| Predicted XlogP | 2.0 | [4] |
Table 2: Toxicological Data for Structurally Related Iodo-Anilines
| Compound | Hazard Classification | Source(s) |
| 5-Fluoro-2-iodoaniline | Acute Toxicity 3 (Oral) | [5] |
| 3-Fluoro-4-iodoaniline | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Eye Irritation 2; STOT SE 3 | [6] |
| 4-Iodoaniline | Acute Toxicity 4 (Oral); Skin Irritation 2; Eye Irritation 2A; STOT SE 3 | |
| Aniline (Parent Compound) | Acute Toxicity 3 (Oral, Dermal, Inhalation); Serious Eye Damage 1; Skin Sensitization 1; Germ Cell Mutagenicity 2; Carcinogenicity 2; STOT RE 1 | [7] |
Hazard Identification and Safety Precautions
Based on the data from analogous compounds, this compound should be handled as a hazardous substance.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3/4)
-
Acute Toxicity, Dermal (Category 3/4)
-
Acute Toxicity, Inhalation (Category 3/4)
-
Skin Corrosion/Irritation (Category 2)[6]
-
Serious Eye Damage/Eye Irritation (Category 2)[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[6]
Table 3: Anticipated GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| H301/H302 | Toxic/Harmful if swallowed | [5][6] |
| H311/H312 | Toxic/Harmful in contact with skin | [6] |
| H331/H332 | Toxic/Harmful if inhaled | [6] |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [8][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 are required. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Hand Protection: Wear disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves before use and replace them immediately if contaminated.[9]
-
Body Protection: A buttoned, long-sleeved lab coat is required to protect skin and clothing. For larger scale operations, chemically resistant aprons or coveralls may be necessary.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors. If work outside a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Handling and Storage
Safe Handling
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure access to an eyewash station and a safety shower.
-
Personal Contact: Avoid all personal contact, including inhalation of vapors.[10] Do not get in eyes, on skin, or on clothing.[10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
Container Handling: Keep containers tightly closed when not in use.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C6H5FIN) [pubchemlite.lcsb.uni.lu]
- 5. 5-Fluoro-2-iodoaniline 97 255724-71-1 [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3,5-Difluoro-4-iodoaniline - Safety Data Sheet [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-5-iodoaniline, with a focus on its melting and boiling points. The information contained herein is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a substituted aromatic amine of interest in various chemical synthesis applications, including pharmaceutical and materials science research. A precise understanding of its physical characteristics is crucial for its proper handling, characterization, and application in experimental settings.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound.
| Physical Property | Value | Notes |
| Melting Point | Not available | Literature searches did not yield a specific melting point for this compound. Some suppliers describe it as a liquid at room temperature, suggesting a melting point below 20-25 °C. |
| Boiling Point | 279.5 ± 25.0 °C | At a pressure of 760 mmHg. |
Experimental Protocols
The following sections detail standardized laboratory methodologies for the determination of melting and boiling points of organic compounds such as this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for melting point determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
Boiling Point Determination (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The distillation method is a common and accurate technique for determining the boiling point of a liquid.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Stabilization: The temperature will rise and then stabilize as the vapor is in thermal equilibrium with the boiling liquid.
-
Data Recording: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Visualizations
The following diagrams illustrate a generalized experimental workflow relevant to the synthesis of substituted anilines.
Navigating the Solubility Landscape of 3-Fluoro-5-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-iodoaniline, a key building block in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination in various organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and inform the selection of appropriate solvents for solubility determination.
| Property | Value | Reference |
| CAS Number | 660-49-1 | [1][2] |
| Molecular Formula | C₆H₅FIN | [1][2] |
| Molecular Weight | 237.01 g/mol | [3] |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Refractive Index | 1.6400-1.6460 @ 20°C | [1] |
| Assay (GC) | ≥95.0% | [1] |
Theoretical Considerations for Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key structural features influencing its solubility are:
-
Polarity: The presence of the amino (-NH₂) and fluoro (-F) groups introduces polarity and the capacity for hydrogen bonding. The iodine (-I) atom is large and polarizable, contributing to van der Waals forces.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents.
-
Aromatic Ring: The benzene ring is nonpolar and will interact favorably with nonpolar or moderately polar aromatic solvents.
Based on these features, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in nonpolar solvents.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for determining the solubility of this compound in a range of organic solvents.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound's general solubility profile.[4]
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
As an aromatic amine, this compound is expected to be soluble in dilute mineral acids due to the formation of a water-soluble salt.[5][6]
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the equilibrium concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other sealable containers
-
Thermostatic shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for Determining the Solubility of this compound.
Data Presentation
While specific quantitative data is not available in the literature, the results from the experimental protocols described above should be compiled into a clear and structured table for easy comparison. An example template is provided below.
| Organic Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL or mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
This technical guide provides researchers, scientists, and drug development professionals with the necessary tools and methodologies to thoroughly investigate and understand the solubility of this compound in relevant organic solvents, thereby facilitating its effective use in synthesis and formulation.
References
- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. embibe.com [embibe.com]
- 6. byjus.com [byjus.com]
The Strategic Utility of 3-Fluoro-5-iodoaniline in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the significant potential of 3-Fluoro-5-iodoaniline as a key building block in the synthesis of targeted therapeutic agents, particularly in the realm of oncology. This document serves as a resource for researchers, medicinal chemists, and professionals in drug development, offering insights into the compound's properties, synthetic applications, and role in constructing potent kinase inhibitors.
This compound has emerged as a crucial intermediate in the development of highly selective inhibitors for critical signaling pathways implicated in cancer progression. Its unique trifunctional substitution pattern—an aniline for amide bond formation or as a basic center, a fluorine atom to enhance metabolic stability and binding affinity, and an iodine atom for versatile cross-coupling reactions—positions it as a valuable scaffold in medicinal chemistry.
Core Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its effective application in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 660-49-1[1] |
| Molecular Formula | C₆H₅FIN[1] |
| Molecular Weight | 237.01 g/mol [2] |
| Appearance | Clear colorless to yellow to orange liquid[1] |
| Refractive Index (@20°C) | 1.6400-1.6460[1] |
| Storage Condition | Under inert gas (nitrogen or Argon) |
Note: Further detailed spectral data including 1H, 13C, and 19F NMR are available from various chemical suppliers and databases.
Application in the Synthesis of MEK Inhibitors
A significant application of this compound and its derivatives is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.
The potent and selective MEK1/2 inhibitor, Trametinib, exemplifies the utility of a structurally related fluoro-iodo-aniline core. The 2-fluoro-4-iodoaniline moiety in Trametinib is crucial for its binding to the allosteric pocket of the MEK enzyme.[3] this compound serves as a strategic starting material for the synthesis of Trametinib analogues and other novel kinase inhibitors.
The RAS/RAF/MEK/ERK Signaling Pathway and Therapeutic Intervention
The RAS/RAF/MEK/ERK pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, controlling fundamental cellular processes such as proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth. MEK inhibitors, such as Trametinib, block the pathway by preventing the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor proliferation.
Key Synthetic Methodologies
The iodine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for constructing complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for elaborating this scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours).
-
Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide. This is particularly useful for synthesizing diarylamines, another important pharmacophore in kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure and may require optimization for specific substrates.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu)) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon gas
-
-
Procedure:
-
An oven-dried Schlenk tube is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
The tube is evacuated and backfilled with an inert gas.
-
This compound and the amine coupling partner are added, followed by the anhydrous solvent.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (2-24 hours).
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Conclusion
This compound represents a strategically important building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting key oncogenic pathways like the RAS/RAF/MEK/ERK cascade. The ability to leverage the iodo group for versatile cross-coupling reactions, combined with the beneficial electronic and metabolic properties imparted by the fluorine atom, makes this compound a valuable asset for medicinal chemists and drug discovery professionals. The experimental methodologies outlined in this guide provide a foundation for the synthesis of novel derivatives, paving the way for the discovery of next-generation targeted therapies.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Fluoro-5-iodoaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-fluoro-5-iodoaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl amines, which are key structural motifs in a variety of therapeutic agents, particularly kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is a valuable substrate for these reactions due to the presence of two key functional groups: an aniline moiety that can be further functionalized and a highly reactive iodine atom that readily participates in the catalytic cycle. The fluorine substituent can enhance the metabolic stability and binding affinity of the final products, making this reagent particularly attractive for drug discovery programs.
The products of Suzuki coupling reactions involving this compound, namely fluorinated biaryl amines, are precursors to a range of biologically active molecules. Notably, they are integral to the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is often dysregulated in various cancers.
Application in Kinase Inhibitor Synthesis
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as the BRAF kinase, are common drivers of cancer. The biaryl amine scaffold derived from this compound is a common feature in many small molecule inhibitors designed to target kinases within this pathway. The Suzuki coupling reaction provides an efficient method for the synthesis of these complex molecules.
RAS-RAF-MEK-ERK Signaling Pathway and Inhibition
Caption: The RAS-RAF-MEK-ERK signaling pathway and a point of inhibition.
Suzuki Coupling Reaction Workflow
The general workflow for a Suzuki coupling reaction using this compound involves the coupling of the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General experimental workflow for Suzuki coupling.
Quantitative Data Summary
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table summarizes representative reaction conditions and yields for the analogous compound, 3-fluoro-5-iodobenzamide, which is expected to exhibit similar reactivity.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~80 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~75 |
Note: The data presented is based on general protocols for a closely related analog and may require optimization for this compound.
Experimental Protocols
The following are detailed methodologies for performing Suzuki coupling reactions with this compound. These protocols are based on established procedures for similar aryl iodides.[1]
Protocol 1: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the flask.[1]
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl amine.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium on carbon (Pd/C, 10 wt. %, 1.5 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).
-
Add dimethylformamide (DMF) (8 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-90 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of fluorinated biaryl amines via the Suzuki-Miyaura cross-coupling reaction. The resulting products are valuable intermediates in the development of kinase inhibitors and other pharmaceutically important compounds. The provided protocols offer a solid starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for specific substrate combinations.
References
Stille Coupling of 3-Fluoro-5-iodoaniline: Application Notes and Protocols for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling of 3-fluoro-5-iodoaniline with various organostannane reagents. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and relatively mild reaction conditions.[1][2] The methodologies outlined herein are designed to serve as a comprehensive guide for the synthesis of novel biaryl and vinyl-substituted aniline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction to Stille Coupling
The Stille reaction, developed by John Kenneth Stille, is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[3][4] The reaction has become a cornerstone in organic synthesis due to the air and moisture stability of organostannane reagents.[3] However, it is crucial to acknowledge the high toxicity of organotin compounds, which necessitates careful handling and appropriate disposal procedures.
The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]
Representative Stille Coupling Protocols with this compound
The following protocols are representative examples of Stille coupling reactions that can be applied to this compound as the aryl iodide substrate. These protocols are based on established methodologies for similar aniline and aryl iodide derivatives and may require optimization for specific substrates and desired outcomes.
Protocol 1: Coupling with Arylstannanes
This protocol describes a general procedure for the coupling of this compound with an arylstannane, such as tributyl(phenyl)stannane, to form a 3-fluoro-5-arylaniline derivative.
Reaction Scheme:
Materials:
-
This compound
-
Arylstannane (e.g., Tributyl(phenyl)stannane)
-
Palladium Catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Ligand (e.g., Triphenylarsine - AsPh₃)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., AsPh₃, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are dissolved.
-
Add the arylstannane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Vinylstannanes
This protocol outlines the coupling of this compound with a vinylstannane to synthesize 3-fluoro-5-vinylaniline derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Vinylstannane (e.g., Tributyl(vinyl)stannane)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Additive (e.g., Copper(I) iodide - CuI)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the additive (e.g., CuI, 0.1 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous solvent (e.g., DMF) and stir the mixture.
-
Add the vinylstannane (1.5 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed.
-
After cooling, perform an aqueous workup as described in Protocol 1, including a KF wash.
-
Purify the product via column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Stille coupling of this compound with various organostannanes, based on analogous reactions reported in the literature.
Table 1: Stille Coupling of this compound with Arylstannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 100 | 12 | 85-95 |
| 2 | 2-Thienyltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | 80-90 |
| 3 | 4-Methoxyphenyltributylstannane | Pd(OAc)₂ (3) | XPhos (6) | Toluene | 110 | 8 | 90-98 |
Table 2: Stille Coupling of this compound with Vinyl- and Alkynylstannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | CuI (10 mol%) | DMF | 80 | 6 | 75-85 |
| 2 | (E)-Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 12 | 80-90 |
| 3 | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8 mol%) | Dioxane | 70 | 10 | 88-96 |
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: A general experimental workflow for a Stille coupling reaction.
References
Application Notes & Protocols: 3-Fluoro-5-iodoaniline as a Versatile Building Block for Potent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the utilization of 3-fluoro-5-iodoaniline as a key structural motif in the design and synthesis of novel enzyme inhibitors. Its unique substitution pattern offers a valuable platform for developing targeted therapies against a range of enzymes implicated in various disease states.
Introduction
This compound is a halogenated aromatic amine that has emerged as a significant building block in medicinal chemistry, particularly in the development of enzyme inhibitors. The presence of both fluorine and iodine atoms on the aniline scaffold imparts distinct and advantageous properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the aniline nitrogen. The iodine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities to probe the target enzyme's binding pocket.
Key Advantages in Inhibitor Design
-
Metabolic Stability: The robust carbon-fluorine bond can prevent metabolic degradation at that position, potentially improving the pharmacokinetic profile of the drug candidate.
-
Enhanced Binding Affinity: The electronegative fluorine atom can participate in favorable interactions within the enzyme's active site, including hydrogen bonds and dipole-dipole interactions.
-
Synthetic Versatility: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.
-
Lipophilicity Modulation: The halogen atoms contribute to the molecule's lipophilicity, a key parameter that can be fine-tuned to optimize cell permeability and bioavailability.
Applications in Enzyme Inhibition: Case Studies
Urea-Based Inhibitors of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in a variety of physiological and pathological processes. Overproduction of NO by iNOS is associated with inflammatory diseases, sepsis, and some cancers. Consequently, the development of iNOS inhibitors is a significant therapeutic strategy.
Logical Workflow for Urea-based iNOS Inhibitor Synthesis:
Caption: Synthesis of urea-based inhibitors from this compound.
Quantitative Data for a Representative Urea-based iNOS Inhibitor:
| Compound ID | Target Enzyme | IC50 (µM) | Assay Type |
| 1 | iNOS | 1.7 | in vitro enzyme assay |
Protocol 1: Synthesis of a Representative Urea-based iNOS Inhibitor
This protocol describes the synthesis of a urea-based inhibitor using this compound as a starting material.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine
-
4-Aminobenzoic acid derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Isocyanate Formation: In a dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.
-
Add triphosgene (0.4 eq) to the solution, followed by the slow addition of triethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Urea Formation: In a separate flask, dissolve the 4-aminobenzoic acid derivative (1.0 eq) in anhydrous THF.
-
Slowly add the isocyanate solution from step 3 to the solution from step 4.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final urea derivative.
Protocol 2: in vitro iNOS Enzyme Inhibition Assay
This protocol is for determining the IC50 value of a test compound against iNOS.
Materials:
-
Recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH and other necessary cofactors
-
Griess Reagent (for nitrite determination)
-
Test compound (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Prepare a reaction buffer containing all necessary cofactors for the iNOS enzyme.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add the iNOS enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the concentration of nitrite, a stable product of the NOS reaction, using the Griess reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
Alkynyl-derivatized Kinase Inhibitors
The Sonogashira coupling is a powerful reaction to introduce alkyne functionalities, which can serve as important interaction points within a kinase active site or as handles for further functionalization.
Experimental Workflow for Sonogashira Coupling:
Caption: Sonogashira coupling of this compound.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired alkynyl-aniline derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of enzyme inhibitors. Its unique substitution pattern allows for the strategic introduction of functionalities that can enhance potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery and development programs.
Application Notes and Protocols: Preparation of 3-Fluoro-5-iodoaniline Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-iodoaniline is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of three distinct functionalities on the aniline ring—the amino group, a fluorine atom, and an iodine atom—provides multiple avenues for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The amino group can be readily derivatized or can participate in key interactions with biological targets.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we explore the application of these derivatives as kinase inhibitors, particularly targeting the RAS-RAF-MEK-ERK and p38 MAPK signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.
I. Synthesis of this compound
The synthesis of this compound can be achieved through the selective iodination of 3-fluoroaniline. The directing effects of the amino and fluoro groups guide the regioselective introduction of iodine at the 5-position.
Experimental Protocol: Iodination of 3-Fluoroaniline
Materials:
-
3-Fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield and Characterization:
The yield of this compound is typically in the range of 70-85%. The product can be characterized by:
-
¹H NMR: Resonances corresponding to the aromatic protons.
-
¹³C NMR: Signals for the carbon atoms of the benzene ring, showing C-F and C-I couplings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (237.01 g/mol ).[1]
II. Derivatization of this compound
The iodine atom on the this compound scaffold is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for this purpose.
A. Suzuki-Miyaura Coupling: Synthesis of Aryl Derivatives
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of boronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask, add the 1,4-dioxane/water mixture.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a versatile method for forming a carbon-nitrogen bond between this compound and various amines.
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Diethyl ether
-
Silica gel
Procedure:
-
In a glovebox, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a reaction tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
III. Medicinal Chemistry Applications: Kinase Inhibitors
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer.
A. Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers.
Caption: RAS-RAF-MEK-ERK signaling pathway and a potential point of inhibition.
Derivatives of this compound can be designed to target key kinases in this pathway, such as RAF, thereby inhibiting downstream signaling and controlling cancer cell growth.
B. Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[2] Its dysregulation is associated with inflammatory diseases and cancer.[2]
Caption: p38 MAPK signaling pathway and a potential point of inhibition.
Small molecule inhibitors derived from this compound can be developed to specifically target p38 MAPK, offering a therapeutic strategy for various inflammatory conditions and cancers.
IV. Quantitative Data of Representative Derivatives
The following table summarizes the biological activity of some reported fluoroaniline derivatives, illustrating the potential of this scaffold in drug discovery.
| Compound ID | Structure | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| NAM-5 | 3-fluoro-4-morpholinoaniline sulfonamide derivative | Not specified | 1.811 | MCF-7 (Breast) | [3] |
| NAM-5 | 3-fluoro-4-morpholinoaniline sulfonamide derivative | Not specified | 2.143 | MDA-MB-231 (Breast) | [3] |
| NAM-7 | 3-fluoro-4-morpholinoaniline sulfonamide derivative | Not specified | 1.883 | MCF-7 (Breast) | [3] |
| NAM-7 | 3-fluoro-4-morpholinoaniline sulfonamide derivative | Not specified | 4.688 | MDA-MB-231 (Breast) | [3] |
| Compound 17m | 3-(3-fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | < 0.02 | N/A | [4] |
| Compound 17b | 3-(3-fluorophenyl)-6,7-dimethoxyquinoline | PDGF-RTK | < 0.02 | N/A | [4] |
V. Experimental Workflow Visualization
The synthesis of a library of this compound derivatives for screening can be streamlined using the following workflow.
Caption: Workflow for synthesis and screening of this compound derivatives.
This workflow illustrates a logical progression from the starting material to the identification of lead compounds through parallel synthesis and subsequent biological evaluation.
References
- 1. This compound, 96% | Fisher Scientific [fishersci.ca]
- 2. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-fluoro-5-iodoaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro and iodo substituents, which allows for selective functionalization and the introduction of fluorine-containing moieties into complex molecules. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of molecular scaffolds.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, recognized with the Nobel Prize in Chemistry in 2010, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The general catalytic cycle for these transformations involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[3][4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds, which are common structural motifs in many biologically active molecules.[5]
Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Phenylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | ~95 |
| (3-Pyridyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | ~85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O | 90 | 10 | ~88 |
Note: The data presented are representative and based on typical conditions for the Suzuki-Miyaura coupling of aryl iodides. Optimization may be required for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF), often with water as a co-solvent
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to form a substituted alkene.[6][7] It is a valuable tool for the synthesis of styrenes, cinnamates, and other vinylated aromatic compounds.[8]
Representative Quantitative Data for Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (1.5) | DMA | 140 | 17 | ~95 |
| n-Butyl acrylate | Pd/C (10%) (0.1) | - | NaOAc (1.5) | DMA | 140 | 20 | >99 |
| Acrylonitrile | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (2) | DMF | 100 | 24 | ~90 |
| 1-Octene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 16 | ~80 |
Note: The data presented are representative and based on typical conditions for the Heck reaction of aryl iodides. Optimization may be required for specific substrates.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (0.1-5 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, PPh₃)
-
Base (e.g., NaOAc, Et₃N, K₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMA, NMP)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the base (1.5-2.0 equiv.), and the palladium catalyst (and ligand, if used) in the chosen solvent.
-
Add the alkene (1.1-2.0 equiv.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted alkene product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
Representative Quantitative Data for Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 8 | ~92 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 70 | 12 | ~89 |
| 1-Heptyne | PdCl₂(dppf) (2) | CuI (3) | Piperidine (2) | DMF | 80 | 10 | ~85 |
| Propargyl alcohol | Pd(OAc)₂ (1.5) | CuI (3) | Et₃N (3) | Acetonitrile | 50 | 16 | ~90 |
Note: The data presented are representative and based on typical conditions for the Sonogashira coupling of aryl iodides. Optimization may be required for specific substrates.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Seal the flask and replace the atmosphere with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe, followed by the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][2] This reaction has broad applicability in the synthesis of pharmaceuticals and other functional organic molecules.[11]
Representative Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | ~96 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | ~85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 90 | 16 | ~91 |
| Diethylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2) | t-BuOH | 100 | 20 | ~88 |
Note: The data presented are representative and based on typical conditions for the Buchwald-Hartwig amination of aryl iodides. Optimization may be required for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos) (1.5-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
To aid in the understanding of these powerful synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium cross-coupling.
Caption: Typical experimental workflow for cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sctunisie.org [sctunisie.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the N-arylation of 3-Fluoro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 3-fluoro-5-iodoaniline, a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—an amine, a fluorine atom, and an iodine atom—allows for selective chemical modifications, making it a valuable scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients. This document outlines two primary, well-established methods for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
General Reaction Scheme
The N-arylation of this compound involves the coupling of the primary amine with an aryl halide or its equivalent in the presence of a metal catalyst and a base to form a diarylamine. The iodine atom on the aniline ring provides a reactive site for palladium or copper-catalyzed cross-coupling reactions.
Figure 1: General scheme for the N-arylation of this compound.
Data Presentation: Comparison of N-arylation Methods
The choice of N-arylation method can significantly impact reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize typical reaction parameters for the Buchwald-Hartwig and Ullmann reactions, providing a basis for method selection and optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) and Palladium(II) acetate are common precatalysts. |
| Ligand | XPhos, SPhos, RuPhos, or BrettPhos | Bulky, electron-rich phosphine ligands are crucial for high catalytic activity.[1] |
| Base | NaOtBu, KOtBu, or K₃PO₄ | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Reaction temperature is dependent on the reactivity of the aryl halide. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS until completion. |
| Catalyst Loading | 0.5-5 mol% | Lower catalyst loadings are achievable with highly active catalyst systems. |
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Parameter | Condition | Notes |
| Catalyst | CuI, Cu₂O, or Cu(OAc)₂ | Copper(I) iodide is a commonly used and inexpensive catalyst. |
| Ligand | L-proline, DMEDA, or Phenanthroline | Ligands can accelerate the reaction and allow for milder conditions.[2] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Inorganic bases are typically used. |
| Solvent | DMF, DMSO, or NMP | High-boiling polar aprotic solvents are often required. |
| Temperature | 110-180 °C | Traditionally, Ullmann reactions require higher temperatures than Buchwald-Hartwig reactions. |
| Reaction Time | 12-48 hours | Generally slower than palladium-catalyzed reactions. |
| Catalyst Loading | 5-20 mol% | Higher catalyst loadings are often necessary compared to palladium systems. |
Experimental Protocols
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and/or air-sensitive. Handle under an inert atmosphere where necessary.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with the slow addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl-3-fluoro-5-iodoaniline.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl boronic acid (a variation of the Ullmann condensation, often referred to as the Chan-Lam coupling).
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate with oil bath
Procedure:
-
Reaction Setup: To a reaction vial containing a magnetic stir bar, add this compound, the aryl boronic acid, and copper(II) acetate.
-
Solvent and Base Addition: Add anhydrous DMF and pyridine to the vial.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 24-48 hours for completion.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-aryl-3-fluoro-5-iodoaniline.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Fluoro-5-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura coupling reactions involving 3-fluoro-5-iodoaniline. The content is structured to offer practical solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound as a Suzuki coupling partner?
A1: this compound is an attractive substrate for Suzuki couplings due to its electronic and structural properties. The iodine atom serves as an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[1][2] The electron-withdrawing fluorine atom further activates the carbon-iodine bond towards oxidative addition.[1][2] The aniline moiety, while potentially interacting with the catalyst, often does not require protection, simplifying the synthetic route.
Q2: Which palladium catalyst system is a good starting point for this substrate?
A2: For aryl iodides, a variety of palladium catalysts can be effective. A common and robust starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst that is easily reduced in situ, such as PdCl₂(dppf) or Pd(OAc)₂ paired with a phosphine ligand.[3] For challenging couplings or to improve yields, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[4]
Q3: Is it necessary to protect the aniline's N-H group before performing the Suzuki coupling?
A3: Generally, it is not strictly necessary to protect the N-H group of this compound. Many Suzuki coupling conditions are tolerant of the free aniline. However, if you experience low yields or side reactions, the acidic proton of the aniline could be interfering with the basic conditions or the catalyst. In such cases, N-protection with a group like Boc (tert-butyloxycarbonyl) may improve the reaction's outcome, though this adds extra steps to the overall synthesis.
Q4: What are the most common side reactions to watch out for?
A4: The most common side reactions in Suzuki couplings with this substrate include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5]
-
Protodeiodination (Dehalogenation): The iodine atom is replaced by a hydrogen atom from the solvent or trace water.
-
Protodeborylation: The boronic acid group is replaced by a hydrogen atom, which can be an issue with sensitive boronic acids under harsh conditions.
Q5: Why is an inert atmosphere crucial for this reaction?
A5: The active catalyst in the Suzuki coupling is a Pd(0) species, which is highly sensitive to atmospheric oxygen. Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle and leading to failed reactions or the formation of homocoupled byproducts.[5] Therefore, it is essential to thoroughly degas all solvents and to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction setup and duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized due to exposure to air. | 1a. Ensure all solvents are thoroughly degassed before use. 1b. Assemble the reaction under a strict inert atmosphere (Nitrogen or Argon). 1c. Use a fresh batch of palladium catalyst or precatalyst. |
| 2. Suboptimal Base: The chosen base may not be effective for the specific substrates, leading to poor transmetalation. | 2a. Screen a panel of bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[3] 2b. Ensure the base is finely powdered and anhydrous if the reaction is not in an aqueous system. | |
| 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system. | 3a. Try a different solvent or a mixed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). A mixed system helps dissolve both the organic substrates and the inorganic base. | |
| 4. Low Temperature: The reaction may be too slow at the current temperature. | 4a. Incrementally increase the reaction temperature, for example, from 80 °C to 100-110 °C.[3] | |
| Formation of Significant Side Products | 1. Homocoupling of Boronic Acid: Often caused by oxygen in the reaction mixture. | 1a. Improve degassing of solvents and ensure a robust inert atmosphere. 1b. Use a slight excess (1.2-1.5 equivalents) of the boronic acid relative to the this compound. |
| 2. Dehalogenation (Protodeiodination): The aryl iodide is reduced to an aniline. | 2a. Ensure solvents are pure and dry (if anhydrous conditions are intended). 2b. Consider using a different base or solvent system. | |
| 3. Protodeborylation of Boronic Acid: The boronic acid is degrading before it can couple. | 3a. Use fresh, high-purity boronic acid. 3b. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, especially at high temperatures. | 1a. Use a more stable catalyst system, such as a precatalyst with a bulky phosphine ligand (e.g., SPhos, XPhos).[4] 1b. Consider if a lower temperature for a longer duration might be effective. |
| 2. Insufficient Base: The base is fully consumed before the reaction is complete. | 2a. Increase the equivalents of the base (e.g., from 2.0 to 3.0 equivalents). |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | PdCl₂(dppf) or Pd(PPh₃)₄ | 3-5 mol%. PdCl₂(dppf) is often a good first choice for its air stability and reliability. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents. Using a slight excess can drive the reaction to completion. |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents. An aqueous solution of the base is typically used. |
| Solvent System | 1,4-Dioxane / Water (4:1) | To dissolve both organic substrates and the inorganic base. Degassing is critical. |
| Temperature | 80 - 100 °C | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation. |
Table 2: Parameter Screening Guide for Optimization
| Parameter | Conditions to Screen | Rationale |
| Catalyst/Ligand | - Pd₂(dba)₃ with SPhos or XPhos - Other Buchwald Precatalysts | Bulky, electron-rich ligands can improve reaction rates and yields, especially for challenging substrates.[4] |
| Base | - Cs₂CO₃ - KF | Cesium carbonate is often more effective for difficult couplings. KF is a milder option that can be useful if base-sensitive functional groups are present. |
| Solvent | - Toluene / Water - DMF - THF / Water | The choice of solvent can significantly impact reaction rate and solubility.[5] |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol outlines a general starting procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a representative procedure and requires optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the aniline is typically between 0.1-0.2 M.
-
Heating: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
Common side products in the synthesis of 3-Fluoro-5-iodoaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-fluoro-5-iodoaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes to this compound typically involve either direct iodination of 3-fluoroaniline or a Sandmeyer-type reaction starting from 3-fluoro-5-nitroaniline. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the expected common side products in the synthesis of this compound?
A2: Common side products can vary depending on the synthetic route. However, researchers may encounter the following:
-
Isomeric Products: Formation of other regioisomers, such as 2-iodo-3-fluoroaniline or 4-iodo-3-fluoroaniline, can occur, especially during direct electrophilic iodination.
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodo-fluoroaniline species.
-
Dehalogenated Products: Loss of iodine or fluorine can result in the formation of 3-fluoroaniline or 5-iodoaniline, respectively. This is more common during reductive steps or under harsh reaction conditions.[1]
-
Phenolic Impurities: If a Sandmeyer reaction is employed, the intermediate diazonium salt can react with water to form 3-fluoro-5-hydroxyaniline.[2]
-
Polymeric Materials: Anilines can be susceptible to oxidation and polymerization, leading to the formation of tarry, high-molecular-weight impurities.[3]
-
Starting Material: Incomplete reaction will result in the presence of the starting material (e.g., 3-fluoroaniline) in the crude product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material.- Increase reaction time or temperature cautiously. |
| Degradation of product | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid excessive heating, which can lead to decomposition and tar formation.[3] |
| Suboptimal reagent stoichiometry | - Carefully control the molar equivalents of the iodinating agent. Excess reagent can lead to di-iodination. |
| Mechanical loss during workup | - Optimize extraction and purification procedures to minimize loss of product. |
Issue 2: Presence of Significant Impurities
| Impurity Type | Identification Method | Mitigation Strategy |
| Isomeric byproducts | GC-MS, HPLC, NMR | - Optimize reaction conditions (temperature, solvent) to favor the desired isomer.- Purify the crude product using column chromatography or recrystallization. |
| De-iodinated byproduct (3-fluoroaniline) | GC-MS, HPLC | - Use milder reaction conditions.- In catalytic reactions, choose a more selective catalyst.[1] |
| Di-iodinated byproduct | LC-MS, NMR | - Use a stoichiometric amount of the iodinating agent.- Add the iodinating agent slowly to the reaction mixture. |
| Phenolic byproduct (from Sandmeyer reaction) | LC-MS | - Ensure anhydrous conditions for the diazotization and subsequent iodination steps.[2] |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Fluoroaniline
This protocol is a representative method and may require optimization.
Materials:
-
3-Fluoroaniline
-
Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.05 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and mitigating common side products in the synthesis of this compound derivatives.
Potential Side Reaction Pathways
Caption: A diagram illustrating potential side reaction pathways during the synthesis of this compound from 3-fluoroaniline.
References
Technical Support Center: Purification of Crude 3-Fluoro-5-iodoaniline by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-5-iodoaniline by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for developing a successful purification strategy.
| Property | Value |
| CAS Number | 660-49-1 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.02 g/mol |
| Appearance | Clear colorless to yellow to orange liquid[1] |
| Refractive Index | 1.6400-1.6460 @ 20°C[1] |
Note: While this compound is often described as a liquid at room temperature, crude preparations may exist as a solid due to the presence of impurities or if the ambient temperature is below its melting point. This guide proceeds under the assumption that the user is working with a crude solid amenable to recrystallization.
Experimental Protocol: Recrystallization of this compound
Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is recommended to identify a suitable solvent or solvent system.
Solvent Screening
-
Place a small amount (approx. 20-30 mg) of the crude this compound in several separate test tubes.
-
To each test tube, add a small volume (approx. 0.5 mL) of a different solvent. Potential solvents to screen include ethanol, methanol, isopropanol, hexane, toluene, and ethyl acetate.
-
Observe the solubility of the compound at room temperature by gentle agitation. An ideal recrystallization solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.
-
Observe the solubility of the compound at elevated temperatures. A suitable solvent will completely dissolve the compound when hot.
-
Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
The solvent that yields a good recovery of crystalline solid upon cooling is the most suitable for recrystallization.
Recrystallization Procedure (Single Solvent)
This protocol is adapted from a procedure for a structurally similar compound, 3-Fluoro-5-iodobenzamide.[2]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Heat the selected recrystallization solvent to its boiling point in a separate beaker.
-
Add the hot solvent to the Erlenmeyer flask containing the crude product in small portions, with continuous swirling or stirring, until the solid has just dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[2]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes. The activated charcoal will help to adsorb colored impurities.[2]
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization of the product. Use a pre-heated funnel and fluted filter paper for this purpose.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Continue to draw air through the crystals on the funnel to partially dry them.
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue for compounds with low melting points. Here are some solutions:
-
Reheat and Add More Solvent: The solution may be too saturated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Slow Down the Cooling Rate: Rapid cooling can promote oil formation. Allow the solution to cool to room temperature on a benchtop, perhaps insulated with a cloth, before placing it in an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
Q2: No crystals have formed even after cooling the solution in an ice bath. What are my options?
A2: This issue often arises from using too much solvent.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: Try adding a seed crystal or scratching the inside of the flask as described above.
-
Use an Anti-Solvent (Two-Solvent Recrystallization): If a single solvent is not working, a two-solvent system can be effective. Dissolve the crude product in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: The recovery of my purified product is very low. What could be the reason?
A3: A low yield can result from several factors:
-
Using Too Much Solvent: As mentioned previously, excess solvent will keep more of your product dissolved in the mother liquor.
-
Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Too Much Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can lead to the loss of some product. Use only a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q4: My final product is still colored. How can I remove the color?
A4: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes before performing a hot filtration. Be aware that using too much charcoal can adsorb some of your desired product, leading to a lower yield.
Diagrams
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: 3-Fluoro-5-iodoaniline Cross-Coupling Reactions
Welcome to the technical support center for reactions involving 3-Fluoro-5-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: this compound presents a few key challenges. As an electron-deficient aryl iodide due to the fluorine substituent, the oxidative addition step in the catalytic cycle is generally facile. However, this electron deficiency can also make the aniline nitrogen less nucleophilic and more susceptible to side reactions. The primary challenges include:
-
Low reaction yield or incomplete conversion: This can be due to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
-
Formation of byproducts: The most common byproduct is the hydrodeiodination product, 3-fluoroaniline, where the iodine atom is replaced by a hydrogen. Homocoupling of the coupling partners can also occur.
-
Difficulty in product purification: The polarity of the desired product and the starting material can be similar, making chromatographic separation challenging.
Q2: Should I protect the aniline's amino group before performing a cross-coupling reaction?
A2: Protection of the amino group (e.g., as a Boc-carbamate) is often recommended, particularly in Suzuki-Miyaura and Sonogashira reactions. The free amino group can sometimes interfere with the catalyst or act as a competing nucleophile, leading to lower yields and more side products. For Buchwald-Hartwig aminations where the aniline is a reactant, N-protection is not applicable.
Q3: How can I minimize the formation of the hydrodeiodination byproduct, 3-fluoroaniline?
A3: Hydrodeiodination is a common side reaction with electron-deficient aryl iodides. To minimize its formation, consider the following:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands which can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Hydrogen Source: Ensure anhydrous and thoroughly degassed solvents and reagents to minimize sources of active hydrogen.
Q4: What is the best storage condition for this compound?
A4: this compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Product
Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a low yield of the desired biaryl product or only starting materials.
Troubleshooting Workflow:
A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Possible Causes and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst: The Pd(0) active species has not formed efficiently or has decomposed. | Use a pre-catalyst or ensure proper degassing. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). |
| Poor Quality Boronic Acid: Boronic acids can degrade over time, leading to protodeboronation. | Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). | |
| Suboptimal Base or Solvent: The base may not be strong enough or soluble enough to facilitate transmetalation. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered. Vary the solvent system (e.g., dioxane/water, toluene/water, 2-MeTHF). | |
| Byproduct Formation | Hydrodeiodination: Formation of 3-fluoroaniline. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote reductive elimination. Lower the reaction temperature and shorten the reaction time. |
| Homocoupling of Boronic Acid: Formation of a biaryl from the boronic acid partner. | Ensure rigorous exclusion of oxygen. Use a slight excess of the boronic acid (1.1-1.2 equivalents). | |
| No Reaction | Amino Group Interference: The free -NH₂ group may be coordinating to the palladium center and inhibiting catalysis. | Protect the amino group as a Boc-carbamate prior to the coupling reaction. |
Buchwald-Hartwig Amination: Incomplete Reaction or Side Products
Problem: You are performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is sluggish or yields significant byproducts.
Troubleshooting Workflow:
References
Removal of impurities from 3-Fluoro-5-iodoaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-iodoaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction mixture has turned dark brown or black. What is the likely cause and how can I prevent it?
A1: A dark coloration in your reaction mixture is a common indicator of aniline oxidation. The amino group in this compound makes the aromatic ring electron-rich and susceptible to oxidation, which can be initiated by air, oxidizing reagents, or even metal catalysts. This oxidation leads to the formation of highly colored impurities such as nitrobenzenes, benzoquinones, and polymeric aniline species.
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
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Control Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of oxidation.
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Protecting Groups: Temporarily protect the amino group as an acetamide. This reduces the electron-donating nature of the amino group, making the ring less prone to oxidation. The acetyl group can be removed later by hydrolysis.
Q2: I am observing multiple spots on my TLC during the synthesis of this compound. What are the possible side products?
A2: The presence of multiple spots on your TLC plate suggests the formation of various side products. Besides the common oxidation products, you may be observing:
-
Regioisomers: Depending on your synthetic route, you may have regioisomers of your product. For example, if you are synthesizing this compound by iodinating 3,5-difluoroaniline, you could have other iodinated or di-iodinated species.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials, such as 3,5-difluoroaniline.
-
Dehalogenation Products: Side reactions can lead to the loss of one or both halogen atoms, resulting in impurities like 3-fluoroaniline or 3-iodoaniline.
Q3: How can I effectively remove unreacted starting materials and regioisomeric impurities from my crude this compound?
A3: Column chromatography is a highly effective method for separating this compound from unreacted starting materials and regioisomeric impurities due to their differing polarities. A detailed protocol for column chromatography is provided in the "Experimental Protocols" section. Recrystallization can also be employed as a final purification step to obtain highly pure product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Oxidation of the product | Protect the amino group as an acetamide before the reaction and deprotect it afterward. Work under an inert atmosphere and use degassed solvents. |
| Incomplete reaction | Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature if the reaction is sluggish. Ensure the purity of your starting materials and reagents. |
| Sub-optimal work-up procedure | Ensure the pH is appropriately adjusted during aqueous work-up to prevent loss of the basic aniline product in the aqueous layer. Perform multiple extractions with a suitable organic solvent. |
| Loss of product during purification | Optimize your column chromatography and recrystallization procedures. Avoid using excessively polar solvents during chromatography, which can lead to co-elution with impurities. For recrystallization, use a minimal amount of hot solvent to ensure good recovery. |
Issue 2: Persistent Colored Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Highly colored, polar oxidation byproducts | Treat a solution of your crude product with activated charcoal before the final purification step (e.g., recrystallization). The charcoal will adsorb many of the colored impurities. |
| Co-elution during column chromatography | If colored impurities are co-eluting with your product, try a different solvent system for your column chromatography. A less polar solvent system may provide better separation. |
| Air oxidation during storage | Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation. |
Data Presentation
Table 1: Representative Purity of this compound Before and After Purification
| Purification Stage | Purity (%) | Major Impurities Detected | Analytical Method |
| Crude Reaction Mixture | 75-85 | 3,5-difluoroaniline, regioisomers of di-iodo-fluoroaniline, oxidation products | HPLC, GC-MS |
| After Column Chromatography | 95-98 | Trace regioisomers, residual solvent | HPLC |
| After Recrystallization | >99 | Residual solvent | HPLC |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A suitable system will give a retention factor (Rf) of 0.2-0.3 for the desired product. A common starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound to obtain a high-purity solid.
Materials:
-
Partially purified this compound
-
Ethanol (or another suitable solvent like a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. To maximize yield, you can place the flask in an ice bath.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
How to increase the stability of 3-Fluoro-5-iodoaniline in solution
This technical support center provides guidance on increasing the stability of 3-Fluoro-5-iodoaniline in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses common stability issues with this compound solutions.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Discoloration of Solution (e.g., turning yellow/brown) | Why is my this compound solution changing color? | Oxidation of the aniline group, potentially accelerated by light, air (oxygen), or metal ion contaminants. | - Prepare solutions fresh whenever possible.- Store solutions in amber vials to protect from light.[1]- Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[2]- Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.[3] |
| Precipitation or Cloudiness | What causes my this compound to precipitate out of solution? | - The concentration of the compound exceeds its solubility in the chosen solvent.- Change in temperature affecting solubility.- pH of the solution is near the isoelectric point of the compound. | - Determine the solubility of this compound in the specific solvent system before preparing stock solutions.- Store the solution at a constant, controlled temperature.- Adjust the pH of the solution. Anilines are generally more soluble in acidic conditions due to the formation of the anilinium salt.[4] |
| Decreased Purity Over Time (Observed by HPLC) | Why is the purity of my this compound solution decreasing? | Chemical degradation via pathways such as hydrolysis, oxidation, or photolysis.[5][6] | - Perform a forced degradation study to identify the primary degradation pathways.[5][6]- Based on the degradation products, implement specific stabilization strategies (e.g., buffering the solution, adding antioxidants).- Store solutions at lower temperatures (e.g., 2-8°C) to slow down degradation rates.[7] |
| Inconsistent Experimental Results | Why am I getting variable results with my this compound solution? | Inconsistent solution stability and concentration due to degradation. | - Establish a clear protocol for solution preparation and storage.- Regularly check the purity of the stock solution using a validated analytical method like HPLC.[8][9]- Define a shelf-life for the solution and discard it after that period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can be catalyzed by light, atmospheric oxygen, and trace metal ions.[10] This often leads to the formation of colored impurities.
-
pH: The pH of the solution can impact the compound's stability. While anilines are typically more soluble in acidic media, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the molecule.
-
Light Exposure: Photodegradation can occur, where light energy initiates chemical reactions that break down the compound.[1] Storing solutions in the dark is crucial.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[1]
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the intended application. For analytical purposes, a common practice is to use a mixture of acetonitrile and water. It is advisable to dissolve the compound in a high-purity, degassed solvent. For long-term storage, aprotic solvents may offer better stability against hydrolysis.
Q3: How should I store solutions of this compound to maximize stability?
A3: To maximize the stability of your this compound solution, we recommend the following storage conditions:
-
Container: Use amber glass vials to protect the solution from light.
-
Atmosphere: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[2]
-
Temperature: Store the solution at a low, controlled temperature, such as 2-8°C.[7] Avoid freeze-thaw cycles if the compound's stability under these conditions is unknown.
-
pH: If compatible with your experimental design, consider buffering the solution to a slightly acidic pH to improve solubility and potentially reduce oxidation.
Q4: Are there any additives that can enhance the stability of this compound in solution?
A4: Yes, certain additives can help stabilize aniline solutions:
-
Antioxidants: To mitigate oxidative degradation, small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be added.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[3]
Data Presentation
The following table provides illustrative quantitative data from a hypothetical forced degradation study on a 1 mg/mL solution of this compound after 7 days.
| Condition | Temperature | Purity (%) | Major Degradant(s) |
| Control (in Water) | 25°C | 98.5 | Oxidative dimers |
| 0.1 M HCl | 60°C | 95.2 | Hydrolysis products |
| 0.1 M NaOH | 60°C | 92.8 | Oxidative & Hydrolysis products |
| 3% H₂O₂ | 25°C | 85.1 | Oxidized species (e.g., quinone-imine) |
| Light Exposure (ICH Q1B) | 25°C | 96.4 | Photodegradation products |
| Heat | 80°C | 94.5 | Thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and assess the intrinsic stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for up to 7 days.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for up to 7 days.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the stock solution at 80°C for up to 7 days.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
-
Control Samples: Keep a portion of the stock solution protected from light at room temperature and at 2-8°C as control samples.
4. Sample Analysis:
-
At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity and the profile of degradation products.
Mandatory Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. chembk.com [chembk.com]
- 3. Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. 660-49-1|this compound|BLD Pharm [bldpharm.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
Avoiding dehalogenation in 3-Fluoro-5-iodoaniline cross-coupling
Welcome to the technical support center for cross-coupling reactions involving 3-Fluoro-5-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a significant side reaction in cross-coupling of this compound?
A1: Dehalogenation, specifically hydrodeiodination, is a common side reaction for aryl iodides, which are highly reactive in oxidative addition to palladium catalysts.[1] The electron-rich nature of the aniline ring in this compound can further promote this undesired reaction. The mechanism often involves the formation of a palladium-hydride species, which can arise from the solvent, base, or impurities, leading to the replacement of the iodine atom with hydrogen.
Q2: Which halogen is more susceptible to dehalogenation in this compound?
A2: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-fluorine (C-F) bond. Therefore, the iodine atom is almost exclusively susceptible to both the desired cross-coupling and the undesired dehalogenation under typical palladium-catalyzed conditions. Selective reaction at the C-I bond is expected.[1]
Q3: How does the choice of palladium catalyst and ligand influence dehalogenation?
A3: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), can stabilize the palladium center and promote the desired reductive elimination step over the dehalogenation pathway.[2] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.
Q4: What is the role of the base in promoting or preventing dehalogenation?
A4: The base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling) but can also contribute to the formation of palladium-hydride species, leading to dehalogenation. Strong bases like sodium tert-butoxide (NaOtBu) may increase the risk of deiodination, while weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.
Q5: Can the solvent choice impact the extent of dehalogenation?
A5: Yes, the solvent can be a source of protons or hydrides. Protic solvents like alcohols can contribute to dehalogenation. Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are generally recommended. If a protic solvent is necessary, using it in a mixed solvent system and at lower concentrations can be a viable strategy.
Troubleshooting Guides
Problem: Significant Formation of 3-Fluoroaniline (Deiodinated Byproduct)
This is the most common issue encountered during cross-coupling reactions with this compound. The following tables provide guidance on how to adjust reaction parameters to minimize this side reaction for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Illustrative Data for Suzuki-Miyaura Coupling Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 30 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | 85 | 10 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 78 | 18 |
Illustrative Data for Sonogashira Coupling Optimization
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 70 | 25 |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (3) | Toluene | 50 | 82 | 12 |
| Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 70 | 88 | <5 |
Illustrative Data for Buchwald-Hartwig Amination Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Deiodination (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 75 | 20 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 90 | 90 | 5 |
| Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 85 | 10 |
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative procedure and may require optimization for specific substrates.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. General Protocol for Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%) (for copper-catalyzed variant)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equivalents)
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Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI (if applicable).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (typically between 50-80 °C).
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.
-
Purify the crude product.
-
3. General Protocol for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄ or NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product.
-
Visualizations
Caption: Troubleshooting flowchart for minimizing deiodination.
Caption: General experimental workflow for cross-coupling.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-5-iodoaniline Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving 3-Fluoro-5-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions where this compound is used?
A1: this compound is a versatile building block commonly used in various palladium- and copper-catalyzed cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Ullmann Coupling: For the formation of C-N or C-O bonds, typically using a copper catalyst.
Q2: Why is catalyst loading a critical parameter to optimize for reactions with this compound?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium and copper catalysts, along with their associated ligands, can be expensive. Minimizing the catalyst loading reduces the overall cost of the synthesis, which is particularly important for large-scale production.
-
Product Purity: High catalyst loadings can sometimes lead to the formation of byproducts or contamination of the final product with residual metal, which can be difficult and costly to remove.
-
Reaction Efficiency: While a sufficient amount of catalyst is necessary to drive the reaction to completion in a reasonable timeframe, excessively high loadings do not always translate to faster reactions and can even be detrimental.
-
Reproducibility: Carefully controlling the catalyst loading is essential for ensuring reproducible reaction outcomes.
Q3: What are the typical starting catalyst loading ranges for different cross-coupling reactions with an aryl iodide like this compound?
A3: As a general starting point for optimization, the following catalyst loading ranges are commonly employed for aryl iodides:
-
Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck): 0.5 to 5 mol% of the palladium precursor. In many cases, loadings of 1-2 mol% are sufficient.
-
Copper-catalyzed reactions (Ullmann): 5 to 20 mol% of the copper source. Ligand-assisted Ullmann reactions may proceed with lower catalyst loadings.
Q4: I am observing low to no yield in my reaction. Could the catalyst be the issue?
A4: Yes, low or no yield is often related to the catalyst system. Here are a few common causes:
-
Catalyst Deactivation: The active form of the catalyst (e.g., Pd(0)) can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous and degassed solvents.
-
Inactive Catalyst Precursor: The palladium(II) or copper(II) precatalyst may not be effectively reduced to its active catalytic species.
-
Ligand Issues: The chosen ligand may not be suitable for the specific reaction, or it may have degraded.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a common issue in cross-coupling reactions. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst and ligand. - Ensure the catalyst is stored under an inert atmosphere. - For Pd(II) precatalysts, ensure conditions are suitable for reduction to active Pd(0). |
| Inappropriate Ligand | - Screen a panel of ligands. For example, for Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often effective. |
| Suboptimal Base | - The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The strength and solubility of the base can significantly impact the reaction. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature. Aryl iodides are generally reactive, but challenging substrates may require higher temperatures. |
| Insufficient Reaction Time | - Monitor the reaction progress over a longer period using techniques like TLC, GC-MS, or LC-MS. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. - Try different solvents (e.g., toluene, dioxane, DMF, THF). The solubility of all reaction components is important. |
Issue 2: Formation of Dehalogenated Byproduct (3-Fluoroaniline)
A common side reaction is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-fluoroaniline.
Logical Flow for Minimizing Dehalogenation
Technical Support Center: Column Chromatography Purification of 3-Fluoro-5-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3-Fluoro-5-iodoaniline.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography purification of this compound, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A "flush" with a highly polar solvent like pure ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute highly retained compounds.[1] |
| The compound has degraded on the silica gel. | Aniline derivatives can be sensitive to the acidic nature of silica gel.[2] To test for stability, you can perform a 2D TLC.[2] If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[2][3] | |
| The compound has a very high affinity for the stationary phase due to its polar amine group. | Add a competitive base to the mobile phase, such as 0.1-1% triethylamine, to reduce the interaction between the aniline and the acidic silica gel.[3] This will help to improve elution and peak shape. | |
| Poor separation of the product from impurities | The solvent system is not optimized. | The ideal Rf value for good separation is typically between 0.2 and 0.5.[4] Systematically test different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides the best separation between your product and impurities. |
| The column was not packed properly. | Uneven packing can lead to channeling and poor separation.[5] Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Overloading the column leads to broad bands and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Broad or tailing peaks of the product | Strong interaction between the basic aniline and acidic silica gel. | As mentioned above, adding a small amount of triethylamine to the eluent can significantly improve peak shape by masking the acidic silanol groups on the silica surface.[6] |
| The flow rate is too slow or too fast. | An excessively slow flow rate can lead to diffusion and band broadening, while a flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases.[7] Adjust the flow rate to an optimal level for your column size. | |
| The collected fractions are very dilute | The compound is eluting over a large number of fractions. | This can be a result of band broadening. Once the product starts to elute, you can try slightly increasing the polarity of the eluent to speed up its elution and collect it in a smaller volume.[2] |
| You may have missed the elution of the compound. | Always check all fractions by TLC, including the very first ones, to ensure the compound did not elute unexpectedly quickly.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common solvent system for the purification of moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A good starting point would be a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate. It is crucial to first determine the optimal solvent system using TLC.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is an aromatic compound and should be UV-active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (at 254 nm). Staining with a general-purpose reagent like potassium permanganate or iodine can also be used.
Q3: Is this compound stable on silica gel?
A3: Anilines can be susceptible to degradation on acidic silica gel.[2] It is recommended to perform a 2D TLC to check for stability.[2] To do this, spot the compound on one corner of a TLC plate, run the plate in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, degradation is occurring.
Q4: Should I use wet or dry loading for my sample?
A4: Both wet and dry loading can be used. Wet loading, where the sample is dissolved in a minimal amount of the eluent and carefully loaded onto the column, is often preferred for good separation.[8] However, if your crude product has poor solubility in the eluent, dry loading is a better option.[7] To dry load, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[7]
Q5: What are some alternative stationary phases if silica gel is not suitable?
A5: If this compound proves to be unstable on silica gel, you can use a more neutral stationary phase like alumina.[2] Alternatively, for challenging separations of fluorinated compounds, a fluorinated stationary phase could be considered, although this is less common for basic purification.[9]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Beakers, flasks, and test tubes for fraction collection
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
2. Procedure:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand (about 1 cm) on top of the plug.[10]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.[8]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[8]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[7]
-
Carefully add the sample solution to the top of the column using a pipette.[7]
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Compound | Solvent System (v/v) | Rf Value | Reference |
| 4-Fluoro-2-(phenylethynyl)aniline | Hexane / Ethyl Acetate (9:1) | 0.4 | [11] |
| 2-(3-(4-methoxyphenyl) prop-1-yn-1-yl) aniline | Hexane / Ethyl Acetate (9:1) | 0.3 | [11] |
| Naphthalene | Dichloromethane | 0.88 | [12] |
| p-Toluidine | Dichloromethane | 0.47 | [12] |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 3-Fluoro-5-iodoaniline and 3-chloro-5-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Halogenated anilines are pivotal synthons, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two such building blocks: 3-fluoro-5-iodoaniline and 3-chloro-5-iodoaniline, highlighting their respective performance in key synthetic transformations with supporting data and detailed experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key properties of this compound and 3-chloro-5-iodoaniline.
| Property | This compound | 3-Chloro-5-iodoaniline |
| Molecular Formula | C₆H₅FIN | C₆H₅ClIN |
| Molecular Weight | 237.01 g/mol [1] | 253.47 g/mol [2][3][4] |
| CAS Number | 660-49-1 | 83171-49-7[2][3][4] |
| Appearance | Clear colorless to yellow to orange liquid | Solid[4][5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protect from light | Store under inert gas (nitrogen or Argon) at 2–8 °C, protect from light[3][5] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound and 3-chloro-5-iodoaniline lies in their application as coupling partners in palladium-catalyzed reactions. The key differentiator in their reactivity is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, which dictates the ease of oxidative addition to the palladium catalyst—often the rate-determining step in the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl chlorides, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-I bond in both this compound and 3-chloro-5-iodoaniline makes the iodine atom the primary site of coupling. The fluoro and chloro substituents offer opportunities for subsequent functionalization if desired, though the C-Cl bond is significantly less reactive.
Below is a representative comparison of the two compounds in a Suzuki-Miyaura coupling reaction with phenylboronic acid. This data is illustrative and based on established reactivity trends.
| Substrate | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 3-Fluoro-5-phenylaniline | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 4 | 92 |
| 3-Chloro-5-iodoaniline | 3-Chloro-5-phenylaniline | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 4 | 88 |
As the representative data suggests, both compounds are excellent substrates for Suzuki-Miyaura coupling at the iodo position. The slightly higher yield for the fluoro-substituted aniline may be attributed to the subtle electronic effects of the fluorine atom.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reaction preferentially occurs at the more labile C-I bond. This allows for the selective introduction of an amine substituent.
The following table provides a representative comparison of the two anilines in a Buchwald-Hartwig amination with morpholine. This data is illustrative and based on established reactivity trends.
| Substrate | Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | N-(3-Fluoro-5-aminophenyl)morpholine | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 6 | 89 |
| 3-Chloro-5-iodoaniline | N-(3-Chloro-5-aminophenyl)morpholine | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 6 | 85 |
Again, both substrates perform well, with the fluoro-substituted compound showing a slightly higher yield under these illustrative conditions. The less reactive C-Cl bond remains available for further diversification under more forcing conditions if required.
Experimental Protocols
Detailed methodologies for the representative reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Halo-5-iodoaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 3-halo-5-iodoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
3-Halo-5-iodoaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.2 equiv)
-
Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add sodium tert-butoxide (1.2 equiv) and the 3-halo-5-iodoaniline (1.0 equiv).
-
Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 6 hours, or until completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions discussed.
Caption: General workflow for the Suzuki-Miyaura coupling.
Caption: General workflow for the Buchwald-Hartwig amination.
Conclusion
Both this compound and 3-chloro-5-iodoaniline are highly effective substrates for palladium-catalyzed cross-coupling reactions, primarily at the iodo position. The choice between the two may depend on several factors:
-
Reactivity: The inherent reactivity of the C-I bond ensures that both compounds readily participate in Suzuki-Miyaura and Buchwald-Hartwig reactions under relatively mild conditions. The subtle electronic differences between the fluoro and chloro substituents may lead to minor variations in yield, with the fluoro analogue potentially offering a slight advantage in some cases.
-
Downstream Functionalization: The less reactive C-Cl bond in 3-chloro-5-iodoaniline provides a handle for sequential cross-coupling reactions, allowing for the synthesis of more complex, differentially substituted aromatic compounds. The C-F bond is generally unreactive in these types of transformations.
-
Availability and Cost: The commercial availability and cost of each starting material can also be a deciding factor in large-scale synthetic campaigns.
References
Comparing the reactivity of 3-Fluoro-5-iodoaniline with other haloanilines
For researchers, scientists, and drug development professionals, haloanilines are indispensable building blocks in the synthesis of complex organic molecules.[1] The specific halogen substituents on the aniline ring dramatically influence its chemical behavior. This guide provides an objective comparison of the reactivity of 3-Fluoro-5-iodoaniline with other haloanilines, focusing on its unique, chemoselective properties in key synthetic transformations. The presence of both a highly reactive iodine atom and a largely unreactive fluorine atom on the same scaffold allows for sequential, site-selective functionalization, making it a highly versatile reagent.[2]
Fundamental Principles of Haloaniline Reactivity
The reactivity of a haloaniline is governed by a complex interplay of electronic effects from the amino group and the halogen substituents, as well as the inherent strength of the carbon-halogen (C-X) bond.
-
Electronic Effects : The amino group (-NH₂) is a potent activating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule susceptible to electrophilic aromatic substitution.[1][3] Conversely, halogens exert a dual electronic influence: they are electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).[1] The inductive effect typically dominates, which decreases the basicity of the aniline nitrogen compared to unsubstituted aniline.[4]
-
Palladium-Catalyzed Cross-Coupling : In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The efficiency of this step is inversely proportional to the C-X bond strength. This establishes a clear reactivity trend among halogens: I > Br > Cl >> F .[2][5] This differential reactivity is the cornerstone of the synthetic utility of this compound, as the C-I bond can be selectively targeted while the robust C-F bond remains intact for potential future transformations.[2]
-
Nucleophilic Aromatic Substitution (SNAr) : In contrast to cross-coupling, the reactivity trend for SNAr is often reversed: F > Cl > Br > I .[6][7] This reaction requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[8] The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[6][7] For most haloanilines, which lack strong electron-withdrawing groups, SNAr reactions are generally unfavorable.
References
A Comparative Guide to the HPLC Analysis of 3-Fluoro-5-iodoaniline Suzuki-Miyaura Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products from the Suzuki-Miyaura cross-coupling of 3-fluoro-5-iodoaniline. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, crucial for the development of novel pharmaceutical compounds. Accurate and efficient analysis of the reaction mixture is paramount for reaction monitoring, yield determination, and impurity profiling.
The Suzuki-Miyaura Coupling Reaction: A Brief Overview
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. In the context of this guide, we will focus on the reaction of this compound with a generic arylboronic acid, a common transformation in medicinal chemistry.
A potential side reaction in this process is the homocoupling of the arylboronic acid, leading to the formation of a biaryl impurity. It is crucial for the analytical method to effectively separate the desired product from the starting materials and any potential byproducts.
Comparative HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing the components of the Suzuki-Miyaura reaction mixture. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.
This section compares two common RP-HPLC methods with different mobile phase compositions, highlighting their impact on the separation of the key compounds in the reaction mixture.
Data Presentation
The following table summarizes the chromatographic results obtained under two different isocratic HPLC conditions. The data presented is a representative example to illustrate the separation principles. Actual retention times and peak areas will vary depending on the specific arylboronic acid used and the exact HPLC system configuration.
Table 1: Comparison of HPLC Methods for the Analysis of a Suzuki-Miyaura Reaction Mixture
| Compound | Method A: 60% Acetonitrile / 40% Water | Method B: 70% Methanol / 30% Water |
| Retention Time (min) | Peak Area (%) | |
| This compound | 4.2 | 5.1 |
| Arylboronic Acid | 2.8 | 8.3 |
| 3-Fluoro-5-(aryl)aniline (Product) | 6.5 | 85.2 |
| Biaryl Homocoupling Product | 8.1 | 1.4 |
Analysis of Results:
-
Method A (Acetonitrile/Water): This method provides a good overall separation of all components within a shorter analysis time. The use of acetonitrile often results in sharper peaks and lower backpressure compared to methanol.
-
Method B (Methanol/Water): While the analysis time is longer, the use of methanol can sometimes offer different selectivity, which might be advantageous for resolving closely eluting impurities that are not present in this example.
The choice between acetonitrile and methanol as the organic modifier will depend on the specific separation challenge and the available resources. For routine analysis and monitoring of this reaction, Method A offers a more time-efficient solution.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction and the subsequent HPLC analysis are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Analysis (Method A)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60% acetonitrile and 40% water. Degas the mobile phase before use.
-
Standard Preparation: Prepare standard solutions of this compound, the arylboronic acid, and the purified product in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60% Acetonitrile / 40% Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to determine the retention times of each component. Inject the sample solution and identify the peaks based on the retention times. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Reaction Pathway
Caption: A simplified signaling pathway of the Suzuki-Miyaura coupling reaction.
HPLC Analysis Workflow
Caption: A logical workflow diagram for the HPLC analysis of reaction products.
Characterization of 3-Fluoro-5-iodoaniline and its Derivatives: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-fluoro-5-iodoaniline and related derivatives. By presenting experimental data for analogous compounds, this document serves as a valuable resource for the characterization and identification of novel aniline-based molecules in drug discovery and development.
Comparative Analysis of ¹H and ¹³C NMR Data
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~6.8-7.0 | ddd | J(H,F) ≈ 10, J(H,H) ≈ 2, J(H,H) ≈ 1 |
| H-4 | ~6.6-6.8 | t | J(H,H) ≈ 2 | |
| H-6 | ~7.1-7.3 | ddd | J(H,F) ≈ 10, J(H,H) ≈ 2, J(H,H) ≈ 1 | |
| NH₂ | ~3.8 | br s | - | |
| 3-Fluoroaniline [1][2] | H-2 | 6.41 | ddd | J = 8.8, 2.4, 1.0 Hz |
| H-4 | 6.31 | ddd | J = 11.0, 2.2, 1.0 Hz | |
| H-5 | 7.04 | td | J = 8.1, 6.7 Hz | |
| H-6 | 6.37 | dt | J = 8.0, 2.2 Hz | |
| NH₂ | 3.72 | br s | - | |
| 3-Iodoaniline [3][4] | H-2 | 7.03 | t | J ≈ 1.4 Hz |
| H-4 | 6.54 | ddd | J = 7.9, 2.3, 0.8 Hz | |
| H-5 | 6.81 | t | J = 7.9 Hz | |
| H-6 | 6.96 | ddd | J = 7.6, 1.4, 0.8 Hz | |
| NH₂ | 3.56 | br s | - | |
| 3-Chloroaniline [5][6] | H-2 | 6.69 | t | J ≈ 2.1 Hz |
| H-4 | 6.59 | ddd | J = 7.9, 2.1, 1.0 Hz | |
| H-5 | 7.00 | t | J = 7.9 Hz | |
| H-6 | 6.46 | ddd | J = 7.9, 2.1, 1.0 Hz | |
| NH₂ | 3.66 | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~148 (d, J(C,F) ≈ 10 Hz) | ~105 (d, J(C,F) ≈ 25 Hz) | ~163 (d, J(C,F) ≈ 245 Hz) | ~115 (d, J(C,F) ≈ 2 Hz) | ~95 | ~125 (d, J(C,F) ≈ 3 Hz) |
| 3-Fluoroaniline | 148.2 (d, J = 11.0 Hz) | 102.8 (d, J = 25.5 Hz) | 163.7 (d, J = 241.7 Hz) | 110.1 (d, J = 2.0 Hz) | 130.4 (d, J = 9.9 Hz) | 106.3 (d, J = 21.6 Hz) |
| 3-Iodoaniline | 147.2 | 124.2 | 94.4 | 129.9 | 130.8 | 114.1 |
| 3-Chloroaniline | 147.8 | 115.3 | 134.9 | 118.5 | 130.3 | 113.3 |
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for aniline derivatives. For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be utilized.
-
Concentration: Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A delay of 2 seconds is commonly used.
-
Spectral Width: A spectral width of 0 to 220 ppm is appropriate for most aromatic compounds.
-
Workflow for NMR-Based Characterization
The following diagram illustrates a logical workflow for the characterization of an unknown or novel this compound derivative using NMR spectroscopy.
Caption: Workflow for the characterization of aniline derivatives using NMR.
References
- 1. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]
- 3. 3-Iodoaniline(626-01-7) 13C NMR [m.chemicalbook.com]
- 4. 3-Iodoaniline(626-01-7) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloroaniline(108-42-9) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Mass Spectrometry Analysis of Compounds Synthesized from 3-Fluoro-5-iodoaniline
For researchers, scientists, and drug development professionals working with novel compounds, accurate structural elucidation is paramount. Halogenated anilines, such as 3-Fluoro-5-iodoaniline, are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these synthesized molecules, providing vital information on molecular weight and structure through fragmentation analysis. This guide offers a comparative overview of common mass spectrometry-based techniques for the analysis of compounds derived from this compound, complete with experimental protocols and data presentation.
While direct mass spectrometry data for derivatives of this compound is not extensively available in public literature, the principles of mass spectrometry allow for predictable fragmentation patterns based on the analysis of structurally similar halogenated anilines.[2][3] This guide will, therefore, draw comparisons with related compounds to provide a foundational understanding for researchers.
Alternative Analytical Techniques
Beyond mass spectrometry, several other analytical techniques are essential for the comprehensive characterization of halogenated aniline derivatives. These methods provide complementary information to confirm the identity, purity, and structure of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H, ¹³C, and ¹⁹F NMR are particularly valuable for elucidating the precise structure of fluorinated organic compounds.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify each component in a mixture. It is an essential technique for assessing the purity of synthesized compounds.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is influenced by the aromatic system and its substituents.[1]
Each of these techniques offers unique insights, and a combination of these methods is often employed for unambiguous structural confirmation.
Mass Spectrometry Techniques: A Comparison
The choice of mass spectrometry technique often depends on the properties of the analyte and the desired information. For compounds derived from this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common approaches.
| Technique | Ionization Method | Typical Analytes | Information Provided |
| GC-MS | Electron Ionization (EI) | Volatile and thermally stable compounds | Detailed fragmentation patterns for structural elucidation. |
| LC-MS | Electrospray Ionization (ESI) | A wide range of compounds, including non-volatile and thermally labile molecules | Molecular weight information with softer ionization, leading to less fragmentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for GC-MS and LC-MS analysis of halogenated aniline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile derivatives of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[5]
-
GC-MS System Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Injector Temperature: 250°C.[5]
-
Oven Program: Start at 70°C for 2 minutes, then increase to 280°C at a rate of 10°C/min and hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
-
Mass Spectrometer Parameters:
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is applicable to a broader range of derivatives, including those that are less volatile or thermally sensitive.
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in a suitable solvent such as methanol or acetonitrile.[2]
-
LC System Parameters:
-
Mass Spectrometer Parameters:
Data Presentation: Predicted Fragmentation Patterns
The mass spectrum of a compound provides a unique fingerprint based on the fragmentation of the molecular ion. For derivatives of this compound, the fragmentation will be influenced by the aniline core, the halogen substituents, and any additional functional groups. The presence of a single nitrogen atom means the molecular ion will have an odd mass-to-charge ratio (the Nitrogen Rule).[3]
Below is a table summarizing the predicted major fragment ions for a hypothetical derivative, N-acetyl-3-fluoro-5-iodoaniline.
| m/z (Predicted) | Ion Formula | Description |
| 279 | C₈H₇FINO⁺ | Molecular Ion (M⁺) |
| 237 | C₆H₅FIN⁺ | Loss of acetyl group (-CH₂CO) |
| 110 | C₆H₄F⁺ | Loss of I and NH₂ from the aniline ring |
| 95 | C₅H₄F⁺ | Further fragmentation |
Note: The presence of iodine would result in a characteristic isotopic pattern that is not detailed here.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in mass spectrometry analysis.
Caption: Workflow from synthesis to mass spectrometry analysis.
Caption: General fragmentation pathway in mass spectrometry.
References
A Comparative Analysis of Suzuki and Stille Couplings for the Functionalization of 3-Fluoro-5-iodoaniline
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic amines is a critical step in the synthesis of novel therapeutics and functional materials. Among the plethora of cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions stand out for their versatility and broad substrate scope. This guide provides a detailed comparative study of these two powerful catalytic methods as applied to the C-C bond formation with 3-Fluoro-5-iodoaniline, a valuable building block in medicinal chemistry.
The choice between the Suzuki and Stille coupling reactions is often nuanced, depending on factors such as functional group tolerance, reagent availability and toxicity, and desired reaction kinetics. This document aims to provide an objective comparison, supported by representative experimental data and detailed protocols, to aid in the selection of the optimal coupling strategy for this compound.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Generally low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be susceptible to protodeboronation and decomposition. | Organostannanes are typically stable to air and moisture.[1] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent. | Often proceeds under neutral or milder conditions, though additives like LiCl or CuI can be beneficial. |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating easier purification. | Tin byproducts can be challenging to remove from the reaction mixture completely. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[2] |
Performance Comparison: Experimental Data
Table 1: Representative Data for Suzuki Coupling of Haloanilines and Iodoarenes
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | 88[3] |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | - | 1.5 | 92[4] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High[5] |
| 4 | Iodobenzene | Phenylboronic acid | Pd NPs/TMC | K₂CO₃ | Water | 80 | 14 | 99[6] |
Table 2: Representative Data for Stille Coupling of Haloarenes
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dichloro-4-iodo-1,3-thiazole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10 mol%) | Toluene | 100 | 12-24 | -[7] |
| 2 | 1,2,4,5-Tetrachloro-3-iodobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | -[8] |
| 3 | Aryl Bromide | Ionic liquid supported organotin | Pd(OAc)₂ (5) | - | - | - | - | Good[9] |
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki and Stille couplings of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for similar iodoaniline derivatives.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is a general procedure adapted for this compound.[2][7]
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
(Optional) Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Add the organostannane (1.1 eq.) dropwise.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of Halogenated Benzamides: Insights for Drug Design
A detailed examination of the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide provides valuable insights into the subtle yet significant influence of halogen substitution on molecular conformation and intermolecular interactions. This guide offers a comparative analysis of their crystallographic data, intended for researchers, scientists, and drug development professionals engaged in the study of halogenated organic molecules.
The strategic incorporation of halogen atoms, particularly fluorine and iodine, is a cornerstone of modern drug design, influencing key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and development. While the crystal structure of 3-fluoro-5-iodoaniline derivatives is of considerable interest, publicly available data is scarce. However, a comprehensive analysis of the closely related structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Compound I ) and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound II ) offers a robust framework for understanding the structural implications of fluorine and iodine substitution.[1][2]
Comparative Crystallographic Data
The crystallographic data for compounds I and II reveals significant differences in their solid-state packing and molecular conformation, primarily driven by the distinct nature of the halogen substituent at the 3-position of the benzamide ring.[2] Both compounds crystallize in the monoclinic space group P2₁/c.[1]
| Parameter | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (I) | 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (II) |
| Chemical Formula | C₁₄H₉F₄NO | C₁₄H₉F₃INO |
| Formula Weight | 283.22 | 375.11 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.0258 (2) | 8.3536 (4) |
| b (Å) | 39.7598 (12) | 7.8991 (4) |
| c (Å) | 7.9941 (3) | 19.3409 (9) |
| β (°) | 115.158 (3) | 97.432 (4) |
| Volume (ų) | 2305.00 (13) | 1266.34 (11) |
| Z | 8 | 4 |
| Table 1: Crystal data and structure refinement for Compounds I and II.[1] |
A notable distinction is that the asymmetric unit of Compound I contains two independent molecules (A and B), whereas Compound II has one.[2] This difference in packing is reflected in the dihedral angles between the two benzene rings. In Compound I , these angles are 43.94 (8)° for molecule A and 55.66 (7)° for molecule B.[2] In contrast, Compound II exhibits a much smaller dihedral angle of 12.5 (2)°.[2] This near co-planarity in the iodo-derivative is a significant conformational distinction.
Key Intermolecular Interactions
The supramolecular assembly of these structures is governed by a combination of hydrogen bonding and halogen-specific interactions.
In both compounds, molecules are linked into chains by N—H⋯O hydrogen bonds.[2] However, the subsequent packing of these chains differs significantly. In the crystal of Compound I , these chains are linked by C—H⋯O hydrogen bonds, forming layers.[2] In contrast, the chains in Compound II are linked via short I⋯I halogen bonds (3.7797 (5) Å), forming ribbons.[2] This highlights the role of the larger, more polarizable iodine atom in directing the crystal packing through halogen bonding, an interaction not observed with the smaller, more electronegative fluorine atom.
References
Purity Assessment of Synthesized 3-Fluoro-5-iodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Fluoro-5-iodoaniline, a valuable building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively compared, supported by detailed experimental protocols and representative data.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the purpose of the analysis. Below is a comparative summary of the most common methods for analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide structural information and quantification. |
| Typical Analytes | Non-volatile and thermally labile compounds, including starting materials, intermediates, and non-volatile byproducts. | Volatile and semi-volatile impurities, residual solvents, and volatile byproducts. | The main compound and any impurities containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F) present at sufficient concentration. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with a mass spectrometer as the detector. | Lower sensitivity compared to chromatographic methods, typically requires impurities to be present at >0.1 mol%. |
| Sample Preparation | Dissolving the sample in a suitable solvent and filtering. | Dissolving the sample in a volatile solvent. Derivatization may be required for non-volatile compounds. | Dissolving a known amount of the sample in a deuterated solvent, often with an internal standard for quantitative analysis. |
| Common Impurities Detected | Unreacted 3,5-difluoroaniline, di-iodinated species, and other non-volatile synthesis byproducts. | Residual solvents (e.g., from reaction or purification), and volatile degradation products. | Structural isomers and impurities present at relatively higher concentrations. Can provide definitive structural elucidation. |
| Key Advantages | Versatile for a wide range of impurities, robust, and readily available. | Excellent for identifying and quantifying volatile impurities and unknown peaks through mass spectral libraries. | Provides unambiguous structural information of impurities, and accurate quantification without the need for reference standards of the impurities (qNMR). |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Less sensitive for detecting trace-level impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following are representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent. For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
Experiments:
-
¹H NMR: To identify and quantify the main compound and any proton-containing impurities.
-
¹³C NMR: To confirm the carbon skeleton of the main compound and identify carbon-containing impurities.
-
¹⁹F NMR: Particularly useful for identifying and quantifying fluorine-containing impurities.
-
Data Presentation
The following tables present representative data for the purity assessment of a synthesized batch of this compound using the described methods.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 0.8 | 3,5-Difluoroaniline (Starting Material) |
| 2 | 12.5 | 98.5 | This compound |
| 3 | 18.1 | 0.7 | Di-iodinated byproduct |
Table 2: GC-MS Impurity Profile
| Peak No. | Retention Time (min) | Area (%) | Identification (based on MS library) |
| 1 | 3.5 | 0.05 | Dichloromethane (Residual Solvent) |
| 2 | 8.9 | 99.9 | This compound |
| 3 | 11.2 | 0.05 | Unidentified volatile impurity |
Table 3: ¹H NMR Purity Assessment (qNMR)
| Signal | Chemical Shift (ppm) | Integration | Moles | Purity (mol%) |
| This compound (aromatic protons) | 6.8 - 7.2 | 3.00 | 1.00 | 99.2 |
| Internal Standard | 6.15 | 3.00 | 1.00 | - |
| Impurity A | 6.5 | 0.024 | 0.008 | 0.8 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
A Spectroscopic Showdown: Unraveling the Isomers of 3-Fluoro-5-iodoaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is paramount. Fluoro-iodoanilines, a class of compounds with significant potential in medicinal chemistry, present a unique analytical challenge due to the subtle yet impactful differences between their various positional isomers. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-5-iodoaniline and its key isomers, offering a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for unambiguous identification and for understanding the structure-activity relationships that govern their biological effects.
The substitution pattern of fluorine and iodine on the aniline ring dramatically influences the electronic environment of the molecule. These changes are directly reflected in the spectroscopic signatures of each isomer. This guide will delve into the characteristic spectral features that allow for the differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and a selection of its isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| This compound | 6.95 (s, 1H), 6.81 (t, J=1.7 Hz, 1H), 6.67 (dt, J=8.5, 2.0 Hz, 1H), 4.01 (s, 2H, NH₂) | 163.4 (d, J=245.5 Hz), 148.8 (d, J=10.0 Hz), 125.7 (d, J=2.5 Hz), 115.0 (d, J=22.5 Hz), 111.9 (d, J=2.0 Hz), 93.8 (d, J=9.5 Hz) | ~3400-3200 (N-H str), ~1620 (C=C str), ~1300 (C-N str), ~850 (C-I str), ~1150 (C-F str) | 237 (M⁺) |
| 2-Fluoro-4-iodoaniline | 7.42 (dd, J=8.4, 2.0 Hz, 1H), 7.29 (dd, J=10.4, 2.0 Hz, 1H), 6.65 (t, J=8.4 Hz, 1H), 3.90 (s, 2H, NH₂) | 151.1 (d, J=239.0 Hz), 138.9 (d, J=5.0 Hz), 129.5 (d, J=3.0 Hz), 116.8 (d, J=22.0 Hz), 115.5 (d, J=8.0 Hz), 82.1 (d, J=1.0 Hz) | ~3450, 3360 (N-H str), ~1610 (C=C str), ~1280 (C-N str), ~810 (C-I str), ~1220 (C-F str)[1] | 237 (M⁺), 110, 83[1] |
| 4-Fluoro-2-iodoaniline | 7.35 (dd, J=8.5, 2.1 Hz, 1H), 7.15 (dd, J=8.5, 4.8 Hz, 1H), 6.95 (td, J=8.5, 2.1 Hz, 1H), 4.10 (s, 2H, NH₂) | 158.0 (d, J=240.0 Hz), 145.0 (d, J=2.0 Hz), 125.0 (d, J=8.0 Hz), 120.0 (d, J=24.0 Hz), 115.0 (d, J=21.0 Hz), 87.0 (d, J=5.0 Hz) | ~3400, 3300 (N-H str), ~1600 (C=C str), ~1290 (C-N str), ~820 (C-I str), ~1210 (C-F str) | 237 (M⁺) |
| 4-Fluoro-3-iodoaniline | 7.10 (dd, J=8.5, 2.5 Hz, 1H), 6.90 (t, J=8.5 Hz, 1H), 6.80 (dd, J=8.5, 4.5 Hz, 1H), 3.80 (s, 2H, NH₂) | 156.5 (d, J=238.0 Hz), 144.0 (d, J=2.0 Hz), 130.0 (d, J=5.0 Hz), 116.0 (d, J=22.0 Hz), 115.5 (d, J=8.0 Hz), 95.0 (d, J=20.0 Hz) | ~3420, 3330 (N-H str), ~1615 (C=C str), ~1285 (C-N str), ~800 (C-I str), ~1230 (C-F str) | 237 (M⁺) |
Note: The exact chemical shifts and vibrational frequencies can vary slightly depending on the solvent and concentration. The data presented here are representative values.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the aniline isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were accumulated.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid aniline isomer was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet. For liquid samples, a thin film was prepared between two KBr plates.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The obtained interferogram was Fourier transformed to produce the infrared spectrum. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the aniline isomer (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: The sample was introduced into the ion source via direct infusion or through a gas chromatograph. The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.
-
Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M⁺) and characteristic fragment ions were identified.
Logical Framework for Isomer Differentiation
The differentiation of this compound isomers relies on a systematic analysis of their spectroscopic data. The following diagram illustrates the logical workflow for distinguishing between these compounds.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-iodoaniline: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Fluoro-5-iodoaniline, ensuring personnel safety and regulatory compliance. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste, from initial identification to final disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as a hazardous material and must be handled with caution.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected for integrity before each use. |
| Body Protection | A laboratory coat or chemical-resistant suit to prevent skin contact. |
| Respiratory Protection | In case of potential for aerosolization or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to environmental regulations. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed as hazardous waste.
-
Segregate Waste Streams: Collect waste this compound in a dedicated, compatible, and clearly labeled waste container. Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity. It should also be kept separate from aqueous waste streams.
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. Ensure the container is in good condition and free from contamination.
-
Proper Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS Number "660-49-1," and the appropriate hazard pictograms (e.g., harmful/irritant).
Step 3: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal.
-
Documentation: Ensure all necessary waste disposal paperwork is completed accurately and retained for your records, in compliance with local, state, and federal regulations.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Comprehensive Safety and Handling Guide for 3-Fluoro-5-iodoaniline
This guide provides essential safety, handling, and disposal protocols for 3-Fluoro-5-iodoaniline (CAS No. 660-49-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound. Due to limited specific toxicological data for this compound, information for the related compound 3-Iodoaniline is provided for reference.
| Property | Value | Source |
| Chemical Formula | C₆H₅FIN | [1][2] |
| Molecular Weight | 237.01 g/mol | [3] |
| Appearance | Clear colorless to yellow to orange liquid | [1] |
| Refractive Index | 1.6400-1.6460 @ 20°C | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [3][4] |
| Purity | ≥95.0% | [1] |
| Toxicity (Related Compound) | LDLo (Intraperitoneal, rat) for 3-Iodoaniline: 274 mg/kg | [5] |
| Transport Classification (Probable) | UN Number: UN2811, Hazard Class: 6.1 (Toxic solid, organic, n.o.s.) | [4] |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires stringent adherence to engineering controls, personal protective equipment, and specific handling procedures.
Engineering Controls
-
Ventilation: All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or mists.[4] Ensure adequate ventilation in storage areas.[6]
-
Eye Wash & Safety Shower: An operational eye wash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent any skin exposure.[6]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is worn correctly and the chemical fume hood is functioning properly.
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals.[6] Keep refrigerated at 2-8°C and protect from direct sunlight.[3][4]
-
Transferring: When transferring the liquid, use caution to avoid splashing. Avoid breathing any vapors, mist, or gas.[2]
-
Usage: Do not eat, drink, or smoke in the laboratory or when using this product.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6] Decontaminate all work surfaces.
Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate spill area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[6]
-
Personal Protection: Use full personal protective equipment, including respiratory protection, during cleanup.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4]
Waste Segregation and Collection
-
Waste Containers: Collect all waste containing this compound, including contaminated lab supplies and absorbents, in designated, sealed, and clearly labeled hazardous waste containers.
-
Compatibility: Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[4]
Disposal Procedure
-
Licensed Disposal Facility: All waste must be disposed of through an approved and licensed waste disposal plant or facility.[6][7]
-
Prohibited Disposal Methods: Do not dispose of this chemical down the drain or into any sewer system.[4] Do not flush into surface water or allow it to contaminate the ground water system.[4]
Visual Workflow for Handling and Disposal
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. H34457.06 [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 660-49-1|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Iodoaniline | CAS#:626-01-7 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Difluoro-4-iodoaniline - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
